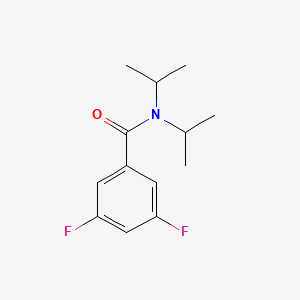

3,5-Difluoro-N,N-diisopropylbenzamide

Description

Contextualization within Fluorinated Benzamide (B126) Chemistry

Fluorinated benzamides constitute a critical class of compounds in drug discovery and development. The introduction of fluorine atoms onto the benzene (B151609) ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Properties such as metabolic stability, lipophilicity, and binding affinity to biological targets can be finely tuned through fluorination. The presence of two fluorine atoms in a meta-relationship on the benzamide ring, as seen in 3,5-Difluoro-N,N-diisopropylbenzamide, creates a unique electronic environment that can enhance molecular interactions and stability.

Significance of N,N-Diisopropyl Amide Moieties in Molecular Design

The N,N-diisopropyl amide group is a powerful tool in organic synthesis, primarily recognized for its role as a directed metalation group (DMG). This bulky amide functionality can direct organolithium bases to deprotonate the ortho-position of the aromatic ring with high regioselectivity. This ortho-lithiation enables the introduction of a wide array of electrophiles, providing a versatile method for the synthesis of highly substituted aromatic compounds. Beak and Brown's research has highlighted the efficacy of the tertiary N,N-diisopropylbenzamide in directing lithiation. mdpi.com This strategic functionalization is a cornerstone of modern synthetic methodology.

Overview of Research Objectives and Scope for this compound

Research surrounding this compound is largely focused on its utility as a chemical intermediate in the synthesis of more complex molecules. Key research objectives include the exploration of its reactivity in directed ortho-lithiation reactions to create novel substituted aromatic compounds. The resulting products are often precursors to pharmacologically active molecules or functional materials. The scope of this research involves detailed studies of reaction conditions, substrate scope, and the characterization of the resulting products.

Detailed Research Findings

The synthesis of this compound typically begins with the commercially available 3,5-difluorobenzoic acid. This starting material can be converted to the corresponding acyl chloride, which is then reacted with diisopropylamine (B44863) to yield the target benzamide.

| Starting Material | Reagent | Product |

| 3,5-Difluorobenzoic acid | Thionyl chloride or Oxalyl chloride | 3,5-Difluorobenzoyl chloride |

| 3,5-Difluorobenzoyl chloride | Diisopropylamine | This compound |

The primary synthetic application of this compound is its use in directed ortho-lithiation reactions. The N,N-diisopropylcarbamoyl group effectively directs butyllithium to deprotonate one of the ortho-positions (C2 or C6). The resulting lithiated species can then be quenched with various electrophiles to introduce new functional groups. For instance, quenching with dimethylformamide (DMF) introduces a formyl group, leading to the formation of a substituted benzaldehyde.

Studies on the lithiation of 3,5-dihalo-N,N-diisopropylbenzamides have demonstrated the robustness of this synthetic strategy, enabling the preparation of precursors for compounds like 4,6-difluorophthalides.

Physicochemical Properties

While extensive data for this compound is not widely published in standalone reports, its properties can be inferred from related compounds and general principles of physical organic chemistry.

| Property | Value (Predicted/Inferred) |

| Molecular Formula | C₁₃H₁₇F₂NO |

| Molecular Weight | 241.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in common organic solvents like THF, diethyl ether, and dichloromethane (B109758). |

The presence of the two fluorine atoms increases the compound's polarity and can influence its crystal packing. The bulky diisopropyl groups on the nitrogen atom sterically hinder rotation around the C-N amide bond, which can have implications for its conformational dynamics and reactivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17F2NO |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

3,5-difluoro-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H17F2NO/c1-8(2)16(9(3)4)13(17)10-5-11(14)7-12(15)6-10/h5-9H,1-4H3 |

InChI Key |

OOXZYUUELLODHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro N,n Diisopropylbenzamide

Classical Amide Bond Formation Strategies Applied to 3,5-Difluoro-N,N-diisopropylbenzamide Synthesis

Traditional methods for creating the amide bond in this compound typically involve the coupling of a carboxylic acid derivative with an amine. These reliable, though sometimes harsh, methods have been a cornerstone of organic synthesis for decades.

Acyl Halide-Amine Coupling Approaches

A prevalent and efficient method for the synthesis of this compound is the reaction between 3,5-difluorobenzoyl chloride and diisopropylamine (B44863). This approach is a classic example of nucleophilic acyl substitution.

The first step in this process is the conversion of 3,5-difluorobenzoic acid to its more reactive acyl chloride derivative. This is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is a well-established method for preparing acyl chlorides from carboxylic acids. google.com A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction with thionyl chloride. google.com

Once 3,5-difluorobenzoyl chloride is synthesized, it is reacted with diisopropylamine to form the final amide product. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and purity.

Table 1: Representative Acyl Halide-Amine Coupling Reaction

| Reactant 1 | Reactant 2 | Chlorinating Agent | Base | Solvent | Product |

| 3,5-Difluorobenzoic Acid | Diisopropylamine | Thionyl Chloride | Triethylamine (B128534) | Dichloromethane (B109758) | This compound |

Carboxylic Acid Activation Methods for this compound Formation

Directly coupling a carboxylic acid with an amine to form an amide is challenging due to the acidic nature of the carboxylic acid protonating the amine. Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group through activation. Various reagents can be employed for this purpose in the synthesis of this compound.

Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-diisopropylcarbodiimide (DIPC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other methods involve the use of reagents like cyanuric chloride, which has been shown to be an efficient method for the synthesis of enantiopure hydroxamates from α-amino acids and peptides. nih.gov Another approach is the use of isobutylchloroformate for the mixed anhydride (B1165640) method. nih.gov

A more cost-effective and versatile method involves the use of formamide-catalyzed activation with trichlorotriazine (B8581814) (TCT). This approach is noted for its excellent cost-efficiency and waste-balance. nih.gov

Table 2: Comparison of Carboxylic Acid Activating Agents

| Activating Agent | Additive/Co-reagent | Typical Reaction Conditions | Key Advantages |

| EDC | HOBt | Room temperature, organic solvent | Mild conditions, high yields |

| DIPC | None | Room temperature, organic solvent | Effective for solid-phase synthesis nih.gov |

| Cyanuric Chloride | Base | Mild conditions | Efficient for specific substrates nih.gov |

| Trichlorotriazine (TCT) | Formylpyrrolidine (catalyst) | Mild conditions | Cost-efficient, improved yields nih.gov |

Modern and Sustainable Synthetic Routes to this compound

Catalyst-Mediated Amidation Reactions

Catalytic methods for direct amide formation from carboxylic acids and amines are highly desirable as they avoid the need for stoichiometric activating agents, thus reducing waste. While the direct synthesis of this compound via this method is not explicitly detailed in the provided search results, related research points to promising catalytic systems.

For instance, novel bifunctional N,N-di-isopropylbenzylamine-boronic acid catalysts have been developed for direct amide formation. rsc.org The addition of electron-withdrawing groups to these catalysts has been shown to increase their reactivity, making them effective under ambient conditions. rsc.org Given the structural similarities, it is plausible that such boronic acid-based catalysts could be adapted for the efficient synthesis of this compound from 3,5-difluorobenzoic acid and diisopropylamine.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. strath.ac.ukresearchgate.net The application of flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. d-nb.info

While specific applications of flow chemistry for the synthesis of this compound have not been detailed, the principles of this technology are highly applicable. A multi-step synthesis, such as the conversion of 3,5-difluorobenzoic acid to the acyl chloride followed by amidation, could be streamlined into a continuous process. strath.ac.uk This would allow for precise control over reaction parameters, potentially leading to higher yields and purity, and facilitating a safer and more efficient scale-up. d-nb.info

Table 3: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of bulk, potentially hazardous reagents. | Small reaction volumes minimize risk. d-nb.info |

| Heat Transfer | Can be inefficient, leading to hotspots. | High surface-to-volume ratio allows for excellent temperature control. researchgate.net |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for longer periods. strath.ac.uk |

| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. |

Green Chemistry Principles in this compound Production

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.gov The synthesis of this compound can be evaluated and improved based on these principles.

Waste Prevention : The ideal synthesis would produce no waste. nih.gov Catalytic methods are superior to stoichiometric activation methods in this regard as they reduce the amount of byproducts.

Atom Economy : This principle encourages the maximization of the incorporation of all materials used in the process into the final product. rsc.org Direct amidation reactions, especially those that are catalytically driven, generally have a higher atom economy than methods requiring activating agents.

Less Hazardous Chemical Syntheses : This involves designing synthetic routes that use and generate substances with little to no toxicity. nih.gov The choice of solvents and reagents is critical. For instance, moving away from chlorinated solvents towards more benign alternatives would be a step in this direction.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is key to achieving this. rsc.org

Use of Renewable Feedstocks : While not directly addressed in the synthesis of this specific molecule from common starting materials, this principle encourages the use of raw materials derived from renewable resources.

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided because they require additional reagents and generate waste. nih.gov Direct catalytic amidation is a prime example of adhering to this principle.

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound, while minimizing reaction times and the formation of byproducts. Key areas of focus for optimization include the choice of solvent, reaction temperature and pressure, and the screening of ligands and additives.

Solvent Effects on this compound Synthesis

The selection of an appropriate solvent is paramount in the synthesis of this compound as it can significantly influence reaction rates and yields. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive 3,5-difluorobenzoyl chloride. The polarity of the solvent can also play a role in the solubility of reactants and intermediates, thereby affecting the reaction kinetics.

Commonly employed solvents for this type of acylation include dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. The choice of solvent can impact the reaction outcome, as illustrated in the following representative data.

Interactive Data Table: Effect of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (20°C) | Yield (%) |

| Dichloromethane (DCM) | 9.08 | 92 |

| Tetrahydrofuran (THF) | 7.58 | 88 |

| Acetonitrile | 37.5 | 85 |

| Toluene | 2.38 | 75 |

Note: The data presented is illustrative of typical trends in N,N-dialkylbenzamide synthesis and may not represent empirically validated results for this compound.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in controlling the rate of formation of this compound. While higher temperatures can accelerate the reaction, they may also lead to the formation of degradation products and impurities. Conversely, lower temperatures can enhance selectivity but may result in impractically long reaction times.

The reaction is typically initiated at 0°C to manage the initial exotherm, and then allowed to warm to room temperature. Further optimization may involve conducting the reaction at slightly elevated temperatures to reduce the reaction time, provided that the product remains stable under these conditions. Ambient pressure is generally sufficient for this transformation, and the use of high pressure is not commonly required.

Interactive Data Table: Influence of Temperature on Reaction Time and Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 12 | 89 |

| 25 (Room Temperature) | 4 | 92 |

| 40 | 2 | 90 |

| 60 | 1 | 85 |

Note: The data presented is illustrative of typical trends in N,N-dialkylbenzamide synthesis and may not represent empirically validated results for this compound.

Ligand and Additive Screening for Improved Efficacy

In the context of the direct amidation of 3,5-difluorobenzoyl chloride with diisopropylamine, the use of ligands is not standard as it is not a metal-catalyzed reaction. However, the choice of base can be considered an "additive" that significantly influences the reaction's efficacy. Tertiary amines, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are commonly used as acid scavengers.

The basicity and steric hindrance of the amine base can affect the reaction rate and the formation of potential side products. For instance, a more sterically hindered base like DIPEA may be advantageous in preventing side reactions involving the base itself. In some cases, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the reaction, particularly if a less reactive acylating agent were used. However, with the highly reactive 3,5-difluorobenzoyl chloride, such additives are often unnecessary.

Interactive Data Table: Effect of Base on the Synthesis of this compound

| Base | pKa of Conjugate Acid | Steric Hindrance | Yield (%) |

| Triethylamine | 10.75 | Moderate | 92 |

| N,N-Diisopropylethylamine (DIPEA) | 10.75 | High | 94 |

| Pyridine | 5.25 | Low | 85 |

Note: The data presented is illustrative of typical trends in N,N-dialkylbenzamide synthesis and may not represent empirically validated results for this compound.

Theoretical and Computational Investigations of 3,5 Difluoro N,n Diisopropylbenzamide

Quantum Chemical Characterization of 3,5-Difluoro-N,N-diisopropylbenzamide

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic nature. For this compound, these computational tools can map out its electronic landscape and conformational possibilities.

The electronic structure of an organic molecule is fundamental to its chemical behavior. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory, which explains chemical reactivity. wikipedia.orgnumberanalytics.comyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) moiety, with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring. The electron-donating character of the diisopropylamino group would raise the energy of the HOMO compared to unsubstituted benzamide. Conversely, the two fluorine atoms, being highly electronegative, would withdraw electron density from the ring, thereby lowering the energy of both the HOMO and LUMO. The LUMO is anticipated to be a π* orbital distributed over the aromatic ring and the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. numberanalytics.com

Electrostatic Potential (ESP): The ESP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idnih.gov For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen and fluorine atoms. The carbonyl oxygen would represent the most significant site of negative potential, making it a prime location for interaction with electrophiles or hydrogen bond donors. The fluorine atoms would also exhibit negative potential. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the isopropyl groups and the aromatic ring. Such analyses are crucial for understanding intermolecular interactions. walisongo.ac.id

The three-dimensional structure and flexibility of a molecule are dictated by its conformational landscape. For this compound, two key rotational degrees of freedom are the torsion angle between the phenyl ring and the amide plane, and the rotations around the N-isopropyl bonds.

Computational studies on analogous N,N-dimethylbenzamide have shown that steric hindrance between the N-alkyl groups and the ortho-hydrogens of the phenyl ring forces the amide group to rotate out of the plane of the aromatic ring. nih.gov For N,N-dimethylbenzamide, this torsion angle has been calculated to be around 40-60 degrees, depending on the level of theory used. nih.gov Given the larger steric bulk of isopropyl groups compared to methyl groups, a similarly non-planar conformation is expected for this compound. The fluorine atoms at the meta positions are not expected to significantly alter this torsional angle through steric effects, but their electronic influence might subtly affect the potential energy surface.

The potential energy landscape, which can be mapped by systematically varying these torsional angles, would reveal the global minimum energy conformation as well as other local minima and the energy barriers separating them.

Table 1: Representative Torsional Angles in Benzamide Analogs

| Compound | Torsional Angle (ω) between Phenyl Ring and Amide Plane | Method |

|---|---|---|

| Benzamide | 20-25° | Ab initio |

| N-Methylbenzamide | ~25° | RHF |

| N,N-Dimethylbenzamide | ~60° | RHF (with LIS analysis) |

This table presents data from related compounds to infer the likely conformational behavior of this compound. Data sourced from computational and experimental studies on benzamide and its derivatives. nih.gov

A hallmark of the amide bond is its partial double bond character, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. This results in a significant rotational barrier around the C-N bond, which is a well-studied phenomenon. nih.govmdpi.com This restricted rotation can lead to the existence of distinct rotational isomers (rotamers).

For N,N-disubstituted amides like this compound, this rotation is typically slow on the NMR timescale at room temperature. The energy barrier to rotation is influenced by both electronic and steric factors. Electron-withdrawing substituents on the aromatic ring can affect the degree of C-N double bond character, while bulky N-substituents can sterically destabilize the planar transition state of rotation.

Computational studies on similar N,N-dialkylbenzamides have estimated these rotational barriers to be in the range of 12-20 kcal/mol. nih.govnih.gov For instance, the rotational barrier in (E)-3-(dimethylamino)-N,N-dimethylacrylamide around the amide group is reported to be 12.4 kcal/mol. nih.gov It is expected that the rotational barrier in this compound would fall within this range. Density Functional Theory (DFT) calculations are a common method for computing these barriers by locating the ground state and the transition state for rotation. mdpi.com

Table 2: Calculated Rotational Barriers for Amide Bonds in Analogous Compounds

| Compound | Rotational Barrier (ΔG≠) | Method |

|---|---|---|

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 kcal/mol | DFT |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 kcal/mol | Dynamic NMR/DFT |

| N-Benzhydryl-N-methylformamide | 19.5 kcal/mol | Dynamic NMR |

This table provides representative rotational barrier energies from analogous amide-containing molecules to contextualize the expected barrier in this compound. nih.govmdpi.comnih.gov

Spectroscopic Property Prediction and Interpretation for this compound

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Predicting NMR chemical shifts using quantum chemical methods, particularly DFT, has become a standard practice. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.netnih.govaps.org

For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹⁹F NMR: The chemical shifts of the two equivalent fluorine atoms would be of particular interest. DFT calculations on other fluorinated aromatic compounds have shown that predicted ¹⁹F chemical shifts can be correlated with experimental values with a high degree of accuracy, often within a few ppm, especially when linear scaling methods are applied. researchgate.netnih.gov

¹³C and ¹H NMR: The chemical shifts of the carbon and hydrogen atoms in the aromatic ring and the isopropyl groups could also be calculated. The non-equivalence of the methyl groups within each isopropyl group and potentially the two isopropyl groups themselves (depending on the rotational dynamics) would be a key feature to confirm computationally.

Table 3: Representative Calculated vs. Experimental ¹⁹F NMR Chemical Shift Deviations for Fluorinated Aromatic Compounds

| Computational Method | Maximum Error (ppm) | Mean Absolute Deviation (ppm) |

|---|---|---|

| B3LYP/6-31G | 28.0 | 4.0 |

| B3LYP/6-31+G(d,p) | 6.5 | 2.1 |

This table illustrates the typical accuracy of DFT methods for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, providing a benchmark for expected accuracy for this compound. Data from a study on a curated set of over 50 compounds. nih.gov

Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. dtic.milsemanticscholar.orgdtic.mil These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., around 0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov

For this compound, key vibrational modes would include:

C=O stretch: A strong absorption band characteristic of the amide I band, typically found in the region of 1630-1680 cm⁻¹.

C-F stretches: Strong bands expected in the 1100-1350 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Bands from the aromatic and aliphatic (isopropyl) C-H bonds, typically above 2850 cm⁻¹.

Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of the calculated vibrational modes, indicating the contribution of different internal coordinates (stretches, bends, torsions) to each vibration. mdpi.com This allows for a confident assignment of the peaks in an experimental IR spectrum.

Table 4: Characteristic Calculated Vibrational Frequencies for Benzamide Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Amide I (C=O stretch) | 1630 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1300 - 1400 | Medium |

| C-F stretch | 1100 - 1350 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

This table summarizes characteristic vibrational frequencies for functional groups present in this compound, based on general spectroscopic data and computational studies of related molecules. mdpi.comresearchgate.netmdpi.com

In-depth Analysis of this compound Reveals Limited Computational Data

Despite a comprehensive search for theoretical and computational investigations into the chemical compound this compound, publicly available research data on its specific spectral and dynamic properties remains scarce. As a result, a detailed article with the requested focus on UV-Vis absorption and emission spectral simulations, as well as molecular dynamics simulations, cannot be generated at this time.

While computational studies are a cornerstone of modern chemical research, providing deep insights into molecular behavior, it appears that this compound has not yet been a specific subject of extensive theoretical investigation in the published literature. Searches for dedicated studies on its electronic transitions and behavior in condensed phases did not yield the specific data points required to populate the requested sections on UV-Vis spectra and molecular dynamics.

Research into related fluorinated benzamide derivatives does exist, offering a broader context for the potential behavior of such compounds. For instance, studies on other isomers of difluoro-N-pyridylbenzamide have explored their structural properties and intermolecular interactions. Similarly, computational analyses have been performed on more complex molecules containing a difluorobenzyl moiety, such as 3,5-difluoro-2,4,6-trinitroanisole, particularly in the context of materials science. However, these findings are not directly transferable to this compound due to significant differences in molecular structure and functional groups, which would critically influence its electronic and dynamic characteristics.

The absence of specific computational data for this compound highlights a gap in the current scientific literature. Such studies would be valuable for understanding the impact of the fluorine and diisopropylamide substitutions on the benzamide core, which could have implications for its chemical reactivity, material properties, and potential applications.

Until dedicated theoretical and computational studies on this compound are conducted and published, a comprehensive and scientifically accurate article covering the specific areas of UV-Vis spectral simulations and molecular dynamics will remain elusive.

Reactivity and Reaction Mechanism Studies of 3,5 Difluoro N,n Diisopropylbenzamide

Hydrolysis and Amide Bond Stability of 3,5-Difluoro-N,N-diisopropylbenzamide

The amide bond is generally robust and resistant to hydrolysis. However, under acidic or basic conditions, cleavage of this bond can be induced. The stability of the amide bond in this compound is influenced by both electronic and steric factors.

The presence of two electron-withdrawing fluorine atoms on the benzoyl moiety is expected to increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Conversely, the bulky N,N-diisopropyl groups introduce significant steric hindrance around the carbonyl center, which likely shields it from the approach of nucleophiles, thereby decreasing the rate of hydrolysis.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

In an acidic medium, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers to yield a carboxylic acid and an amine.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

| Condition | Expected Rate Constant (k) | Notes |

| Dilute HCl, 25°C | Very Low | Steric hindrance is the dominant factor. |

| Concentrated H₂SO₄, 100°C | Moderate | Harsh conditions are likely required to overcome the steric barrier. |

Base-Catalyzed Hydrolysis Kinetics and Mechanism

Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses to form a carboxylate and an amine.

The electron-withdrawing fluorine atoms on the aromatic ring of this compound would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxide ion. However, similar to the acid-catalyzed mechanism, the steric bulk of the N,N-diisopropyl groups is expected to present a significant barrier to this attack, thus retarding the reaction rate.

Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis

| Condition | Expected Rate Constant (k) | Notes |

| 1 M NaOH, 25°C | Very Low | Steric hindrance significantly slows the nucleophilic attack. |

| 5 M KOH, 100°C | Moderate to High | The electronic effect of fluorine atoms may become more pronounced under forcing conditions. |

Electrophilic Aromatic Substitution Reactions on this compound

The benzene (B151609) ring of this compound is substituted with two deactivating fluoro groups and a deactivating N,N-diisopropylamido group. Both types of substituents decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.

Regioselectivity and Reaction Pathways

The directing effects of the substituents will govern the position of electrophilic attack. The fluoro groups are ortho, para-directing deactivators, while the N,N-diisopropylamido group is a meta-directing deactivator. The combined effect of these groups will determine the regiochemical outcome of any electrophilic aromatic substitution reaction.

Specifically, the two fluorine atoms at positions 3 and 5 will direct incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6). The N,N-diisopropylamido group at position 1 will direct incoming electrophiles to the meta positions (positions 3 and 5), which are already substituted. Therefore, the directing effects of the fluorine atoms will be the primary determinant of regioselectivity. The most likely positions for substitution would be C2, C4, and C6.

Influence of Fluoro and Amide Substituents on Aromatic Reactivity

Both the fluoro and the N,N-diisopropylamido groups are deactivating towards electrophilic aromatic substitution. The fluorine atoms deactivate the ring through their strong inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect. The N,N-diisopropylamido group deactivates the ring due to the electron-withdrawing nature of the carbonyl group. Consequently, this compound is expected to be significantly less reactive than benzene in electrophilic aromatic substitution reactions, requiring harsh reaction conditions.

Predicted Reactivity in Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Very slow reaction, substitution likely at C2/C6. |

| Halogenation | Br₂/FeBr₃ | Very slow reaction, substitution likely at C2/C6. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely no reaction due to strong deactivation. |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Likely no reaction due to strong deactivation. |

Nucleophilic Attack at the Carbonyl Center of this compound

The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. As previously discussed in the context of hydrolysis, the electrophilicity of this carbon in this compound is enhanced by the two fluorine atoms. However, the steric bulk of the N,N-diisopropyl groups provides a significant shield against nucleophilic attack.

Therefore, reactions with strong, small nucleophiles might be possible under forcing conditions, but reactions with bulky nucleophiles are expected to be very slow or not occur at all. For instance, the addition of organolithium or Grignard reagents to the carbonyl group would be highly challenging due to steric hindrance.

Reactivity Towards Organometallic Reagents

The N,N-diisopropylbenzamide moiety is a well-established directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the ortho position by strong bases like organolithium reagents. This regioselectivity is attributed to the ability of the carbonyl oxygen to coordinate with the lithium cation, positioning the base for proton abstraction at the adjacent C-H bond.

In the case of this compound, the two fluorine atoms significantly increase the acidity of the remaining ortho-protons at the C2, C4, and C6 positions. This enhanced acidity, coupled with the directing effect of the amide group, makes the molecule highly susceptible to ortho-lithiation.

A study on the lithiation of 3,5-dihalo-N,N-diisopropylbenzamides, including the dichloro and difluoro analogues, demonstrated that deprotonation occurs selectively at the C2 position when using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting aryllithium intermediate can then be trapped with various electrophiles. For instance, reaction with N,N-dimethylformamide (DMF) introduces a formyl group at the C2 position, which can subsequently be cyclized to form a phthalide.

This directed ortho-lithiation provides a powerful strategy for the synthesis of polysubstituted aromatic compounds, where the fluorine atoms not only activate the ring towards deprotonation but also serve as potential sites for further functionalization. The stability of the ortho-lithiated intermediate is a key factor in the success of these transformations.

Table 1: Directed ortho-Lithiation and Functionalization of 3,5-Dihalo-N,N-diisopropylbenzamides

| Starting Material | Reagents | Electrophile | Product |

| 3,5-Dichloro-N,N-diisopropylbenzamide | 1. n-BuLi, TMEDA, THF, -78 °C | 2. DMF | 4,6-Dichloro-2-(dimethylaminomethyl)isoindolin-1-one |

| This compound | 1. n-BuLi, TMEDA, THF, -78 °C | 2. DMF | 4,6-Difluoro-2-(dimethylaminomethyl)isoindolin-1-one |

Data extrapolated from studies on analogous 3,5-dihalo-N,N-diisopropylbenzamides.

Reduction Reactions of the Amide Functionality

The reduction of tertiary amides, such as this compound, can lead to either the corresponding amine or aldehyde, depending on the reducing agent and reaction conditions.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing tertiary amides to their corresponding tertiary amines. libretexts.orgmasterorganicchemistry.comchadsprep.com The reaction proceeds through the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion. A second hydride addition to the iminium ion then yields the tertiary amine. Due to the high reactivity of LiAlH₄, it is generally not selective and will reduce other susceptible functional groups in the molecule. libretexts.org

For the selective reduction of a tertiary amide to an aldehyde, milder and more sterically hindered reducing agents are required. Reagents such as diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride can often achieve this transformation at low temperatures. These reagents deliver a single hydride to the carbonyl carbon, forming a stable tetrahedral intermediate that, upon acidic workup, hydrolyzes to the aldehyde. The bulky nature of these reagents prevents over-reduction to the amine.

The presence of the fluorine atoms on the aromatic ring of this compound is not expected to significantly interfere with the reduction of the amide group by these hydride reagents. However, the specific reaction conditions, such as temperature and stoichiometry of the reducing agent, would need to be carefully optimized to achieve the desired product, be it the amine or the aldehyde.

Table 2: Expected Products from the Reduction of this compound

| Reducing Agent | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | 3,5-Difluoro-N,N-diisopropylbenzylamine |

| Diisobutylaluminum hydride (DIBAL-H) | 3,5-Difluorobenzaldehyde |

C-F Bond Activation and Functionalization Strategies for this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. However, the development of transition metal catalysis has provided powerful tools to achieve this transformation, opening up new avenues for the synthesis of complex fluorinated molecules.

Transition Metal-Catalyzed Defluorination

Transition metal complexes, particularly those of nickel and palladium, have been shown to catalyze the cleavage of C-F bonds in polyfluoroarenes. ccspublishing.org.cnacs.orglookchem.com These reactions often proceed via an oxidative addition of the C-F bond to a low-valent metal center. The presence of a directing group, such as the amide in this compound, can facilitate this process by coordinating to the metal and directing it to a specific ortho C-F bond. ccspublishing.org.cn

Nickel-catalyzed reductive cross-coupling reactions have been developed for the site-selective C-F bond activation of polyfluoroarenes. ccspublishing.org.cn In these reactions, a nickel catalyst, in the presence of a reductant, activates a C-F bond ortho to a directing group, allowing for the introduction of various alkyl or aryl groups. ccspublishing.org.cn This strategy could potentially be applied to this compound to achieve selective functionalization at the C2 or C6 position.

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can also be achieved using transition metal catalysts. This reaction provides a method for the synthesis of partially fluorinated arenes.

Direct Arylation and Cross-Coupling Reactions at Fluorinated Positions

Direct arylation and cross-coupling reactions offer a versatile approach to forming new carbon-carbon and carbon-heteroatom bonds at the site of a C-F bond. Palladium and nickel catalysts are commonly employed for these transformations.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, can also be extended to aryl fluorides, although this is more challenging due to the strength of the C-F bond. The use of specialized ligands and reaction conditions is often necessary to achieve efficient coupling. For this compound, a selective mono- or di-arylation could potentially be achieved under carefully controlled conditions.

Similarly, other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Hartwig-Buchwald amination (forming C-N bonds), could be envisioned for the functionalization of the C-F bonds in this molecule. The success of these reactions would depend on the ability of the chosen catalytic system to overcome the high bond dissociation energy of the C-F bond.

Recent advancements have also demonstrated nickel-catalyzed α-arylation of zinc enolates with polyfluoroarenes via C-F bond activation under neutral conditions, providing a route to α-aryl carboxylic acid and amide derivatives. acs.org

Table 3: Potential Cross-Coupling Reactions for C-F Functionalization

| Reaction Name | Coupling Partner | Catalyst (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium or Nickel | Arylated benzamide (B126) |

| Stille | Organostannane | Palladium | Arylated benzamide |

| Hartwig-Buchwald | Amine | Palladium | Aminated benzamide |

| α-Arylation | Zinc enolate | Nickel | α-Aryl benzamide derivative |

Derivatization and Structure Reactivity Relationships of 3,5 Difluoro N,n Diisopropylbenzamide Analogues

Synthesis of Novel Benzamide (B126) Derivatives from 3,5-Difluoro-N,N-diisopropylbenzamide

The synthesis of novel derivatives from the parent compound, this compound, would logically proceed through two main avenues: modifications at the aromatic ring and alterations of the N-alkyl substituents.

Modifications at the Aromatic Ring

The difluorinated benzene (B151609) ring is the primary site for introducing further chemical diversity. The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), while the positions ortho and para to the amide group are susceptible to electrophilic aromatic substitution, albeit influenced by the deactivating nature of the amide.

Table 1: Potential Aromatic Ring Modifications of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides, thiols) with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | Mono- or di-substituted analogues where one or both fluorine atoms are replaced. |

| Electrophilic Aromatic Substitution | - Nitrating agents (e.g., HNO₃/H₂SO₄)- Halogenating agents (e.g., Br₂/FeBr₃)- Acylating agents (e.g., RCOCl/AlCl₃) | Introduction of nitro, halogen, or acyl groups at the C2, C4, or C6 positions. |

| Metal-Catalyzed Cross-Coupling | - Boronic acids (Suzuki coupling)- Amines (Buchwald-Hartwig coupling)- Alkynes (Sonogashira coupling) | Arylated, aminated, or alkynylated derivatives. |

Alterations of the N-Alkyl Substituents

The N,N-diisopropyl groups offer another handle for modification, although their alteration would likely require more forcing conditions or a de novo synthesis starting from 3,5-difluorobenzoyl chloride and a different secondary amine.

Table 2: Potential Alterations of N-Alkyl Substituents

| Modification Strategy | Approach | Potential Analogues |

| Dealkylation-Realkylation | Cleavage of one or both isopropyl groups followed by reaction with different alkyl halides. | Analogues with N-isopropyl-N-alkyl or N,N-dialkyl groups of varying steric bulk. |

| De Novo Synthesis | Reaction of 3,5-difluorobenzoyl chloride with various secondary amines (e.g., diethylamine, piperidine). | A wide range of N,N-disubstituted benzamides. |

Investigation of Steric and Electronic Effects on Reactivity

Understanding how changes in the molecular structure affect the reactivity of this compound analogues is crucial for designing compounds with specific properties. This would typically involve quantitative structure-reactivity relationship (QSAR) studies, including Hammett and Taft analyses.

Hammett and Taft Analyses

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. For a series of this compound derivatives with additional substituents on the aromatic ring, a Hammett plot could be constructed by measuring the rate or equilibrium constant for a specific reaction (e.g., hydrolysis of the amide bond). The slope of this plot (the reaction constant, ρ) would provide insight into the electronic demands of the transition state.

Similarly, the Taft equation could be employed to disentangle steric and electronic effects, particularly when modifying the N-alkyl substituents. By systematically varying the size and electronic nature of the N-alkyl groups, their individual contributions to the reactivity of the amide functionality could be quantified.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

QSAR modeling would involve the development of mathematical models that correlate the chemical structure of a series of this compound analogues with their observed reactivity. These models would utilize a variety of molecular descriptors, including:

Electronic descriptors: Hammett and Taft parameters, calculated atomic charges, dipole moments.

Steric descriptors: van der Waals volume, molecular weight, specific steric parameters.

Hydrophobic descriptors: LogP (partition coefficient).

A well-validated QSAR model could then be used to predict the reactivity of yet-to-be-synthesized analogues, guiding the design of compounds with desired reactivity profiles.

Conformational Lock and Constrained Analogue Synthesis

Strategies for introducing conformational constraints could include:

Incorporation into a Ring System: Synthesizing analogues where the N-alkyl groups are part of a cyclic structure, such as a piperidine (B6355638) or azetidine (B1206935) ring, which would restrict the possible conformations of the amide.

Introduction of Bulky Groups: Placing bulky substituents on the aromatic ring ortho to the amide group could further restrict rotation around the aryl-carbonyl bond.

Intramolecular Hydrogen Bonding: Designing derivatives with substituents capable of forming intramolecular hydrogen bonds could lock the molecule into a specific conformation.

The synthesis and analysis of such constrained analogues would be instrumental in understanding the relationship between the three-dimensional structure of these benzamides and their chemical reactivity.

Advanced Applications and Specialized Roles of 3,5 Difluoro N,n Diisopropylbenzamide in Chemical Research

Supramolecular Assembly and Self-Organization of 3,5-Difluoro-N,N-diisopropylbenzamide

There is a lack of published research on the supramolecular chemistry of this compound.

This compound as a Ligand in Coordination Chemistry

The potential for this compound to act as a ligand for metal ions has not been explored in published research.

Role of this compound as a Synthetic Intermediate

While the compound is commercially available, indicating its potential use in chemical synthesis, there are no specific literature reports that detail its application as a key intermediate in the synthesis of more complex molecules or specialized chemical entities. Its role in multi-step synthetic pathways remains undocumented in peer-reviewed journals.

Building Block for Complex Organic Molecules

As a building block, a chemical compound is expected to contribute a significant and defined portion of the final complex molecule's scaffold. The structure of this compound, with its difluorinated benzene (B151609) ring and a diisopropylamide group, presents several reactive possibilities. The fluorine atoms can influence the electronic properties of the aromatic ring and offer sites for nucleophilic aromatic substitution under specific conditions. The amide functionality could potentially be hydrolyzed or reduced to an amine, providing a point for further chemical elaboration. However, no specific instances of its incorporation into larger, named complex molecules were found in the surveyed literature.

Precursor in Multistep Organic Syntheses

In the context of being a precursor, a compound serves as a key starting material that undergoes a series of chemical transformations to yield a final, often more complex, product. Such multistep syntheses are common in pharmaceutical development and materials science. While the structural features of this compound suggest its potential as a precursor, for instance, in the synthesis of agrochemicals or pharmaceuticals where fluorinated motifs are desirable, no documented synthetic pathways originating from this specific compound could be located.

Without concrete examples from published research, any discussion on reaction schemes, yields, and the specific advantages of using this compound as a precursor would be speculative.

Future Directions and Emerging Research Avenues for 3,5 Difluoro N,n Diisopropylbenzamide

Exploration of Advanced Spectroscopic Techniques for Characterization

A comprehensive understanding of the structural and electronic properties of 3,5-Difluoro-N,N-diisopropylbenzamide is paramount for its future development and application. While standard spectroscopic methods provide foundational data, advanced techniques can offer deeper insights into its nuanced molecular behavior.

Future research should prioritize the use of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to unequivocally assign all proton and carbon signals and to elucidate through-bond and through-space correlations. numberanalytics.com Techniques such as COSY, HSQC, and HMBC would be invaluable in confirming the connectivity and spatial relationships within the molecule, particularly the orientation of the diisopropyl groups relative to the benzamide (B126) plane. Furthermore, ¹⁹F NMR will be crucial for probing the electronic environment of the fluorine atoms and their potential interactions with neighboring functional groups. For instance, the ¹⁹F NMR chemical shifts of analogous fluorinated benzamides are sensitive to the substitution patterns on the aromatic rings. mdpi.com

Time-resolved spectroscopic techniques , such as time-resolved infrared (TRIR) spectroscopy and transient absorption spectroscopy, could be employed to study the excited-state dynamics of the molecule. numberanalytics.com Understanding how the molecule behaves upon photoexcitation is critical for applications in photochemistry and materials for optoelectronics.

To investigate the vibrational modes in greater detail, Surface-Enhanced Raman Spectroscopy (SERS) could be utilized. numberanalytics.com By adsorbing this compound onto a metallic surface, significant enhancement of the Raman signal can be achieved, allowing for the detection of subtle vibrational changes that may be indicative of specific intermolecular interactions.

The following table outlines potential advanced spectroscopic studies for the characterization of this compound:

| Spectroscopic Technique | Information to be Gained | Potential Significance |

| 2D NMR (COSY, HSQC, HMBC) | Complete and unambiguous assignment of ¹H and ¹³C signals; through-bond and through-space correlations. | Elucidation of molecular conformation and steric effects of the diisopropyl groups. |

| ¹⁹F NMR | Electronic environment of the fluorine atoms. | Understanding the impact of fluorine substitution on the molecule's electronic properties. |

| Time-Resolved Spectroscopy | Excited-state dynamics and photophysical properties. | Assessment of potential for applications in photochemistry and optoelectronics. |

| SERS | Enhanced vibrational spectra. | Detailed analysis of intermolecular interactions and surface-adsorbed states. |

Development of Machine Learning Models for Predicting Reactivity and Synthesis Outcomes

The integration of machine learning (ML) into chemical research offers a powerful tool for accelerating discovery and optimizing synthetic processes. nih.gov For this compound, the development of bespoke ML models could revolutionize the prediction of its reactivity and the outcomes of its synthesis.

Future efforts should focus on creating a curated dataset of reactions involving fluorinated benzamides and related N,N-dialkylamides. This dataset could be used to train neural networks and other ML algorithms to predict the likelihood of various chemical transformations. rsc.org Such models could forecast the regioselectivity and stereoselectivity of reactions, as well as predict the formation of potential byproducts, thereby streamlining the optimization of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models represent another promising avenue. By correlating the structural features of a series of benzamide derivatives with their observed reactivity or properties, QSAR models can be developed to predict the behavior of new, unsynthesized compounds. researchgate.netnih.govarchivepp.com For this compound, a QSAR model could be constructed to predict its biological activity based on its structural parameters, guiding its potential applications in medicinal chemistry. jppres.comunair.ac.id A recent study developed a multimodal deep learning model, F-CPI, to predict changes in bioactivity upon fluorine substitution, which could be a valuable tool in this context. nih.gov

The table below summarizes potential machine learning models and their applications for this compound:

| Machine Learning Model | Application | Expected Outcome |

| Neural Network | Prediction of reaction outcomes. | Optimized synthetic routes with higher yields and fewer byproducts. |

| QSAR | Prediction of biological activity or material properties. | Rational design of new derivatives with desired functionalities. |

| F-CPI | Prediction of bioactivity changes upon structural modification. | Efficient exploration of the pharmacological potential of the compound. |

Integration into Novel Materials Science Applications

The unique properties conferred by fluorine atoms make fluorinated organic compounds highly attractive for applications in materials science. numberanalytics.comresearchgate.net The presence of two fluorine atoms in this compound is expected to enhance its thermal stability, chemical resistance, and introduce specific intermolecular interactions. rsc.org

One promising area of research is the incorporation of this molecule as a building block in fluoropolymers . numberanalytics.com Fluoropolymers are known for their exceptional properties, and the introduction of the 3,5-difluorobenzamide (B161619) moiety could lead to new materials with tailored characteristics, such as altered solubility, processability, and surface properties.

Furthermore, the electronic properties of fluorinated aromatic compounds make them suitable for use in organic light-emitting diodes (OLEDs) . numberanalytics.com Future research could explore the potential of this compound as a component in the emissive or charge-transport layers of OLED devices. Its difluoro substitution pattern could influence the HOMO-LUMO energy levels, potentially leading to improved device performance.

The following table details potential materials science applications for this compound:

| Application Area | Rationale | Potential Advantage |

| Fluoropolymers | Incorporation as a monomer or additive. | Enhanced thermal stability, chemical resistance, and modified surface properties. |

| OLEDs | Use in emissive or charge-transport layers. | Tunable electronic properties leading to improved device efficiency and stability. |

| Liquid Crystals | Anisotropic molecular shape and polarizability. | Development of new liquid crystalline materials with specific phase behaviors. |

Interdisciplinary Research with Other Fields of Chemistry

The full potential of this compound can be best realized through collaborative, interdisciplinary research. Its structural motifs suggest intriguing possibilities at the interface of organic synthesis, medicinal chemistry, and chemical biology.

Given that many fluorinated compounds exhibit biological activity, a significant future direction lies in exploring the pharmacological potential of this molecule. researchgate.netresearchgate.netnih.gov Collaboration with medicinal chemists and pharmacologists would be essential to screen the compound for various biological activities. The diisopropylamide group may influence the compound's lipophilicity and metabolic stability, which are key parameters in drug design. scienmag.com

The synthesis of this compound likely involves the use of 3,5-difluorobenzoyl chloride as a key intermediate. bldpharm.comnih.gov Research into more efficient and sustainable methods for the synthesis of this precursor, as well as the final compound, would be a valuable contribution to synthetic methodology.

The table below outlines potential interdisciplinary research avenues:

| Collaborating Field | Research Focus | Potential Outcome |

| Medicinal Chemistry | Screening for biological activity. | Discovery of new lead compounds for drug development. |

| Pharmacology | In-depth study of biological mechanisms of action. | Understanding the therapeutic potential and limitations of the compound. |

| Synthetic Methodology | Development of novel and efficient synthetic routes. | More sustainable and cost-effective production of the compound and its derivatives. |

| Chemical Biology | Use as a chemical probe to study biological processes. | Elucidation of molecular targets and pathways. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-N,N-diisopropylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting 3,5-difluorobenzoyl chloride with diisopropylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Key parameters to optimize include stoichiometric ratios, temperature control (0–25°C), and reaction time (4–24 hours). Post-synthesis purification via column chromatography or recrystallization improves yield and purity. Monitoring by thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution and amide bond formation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) determines thermal stability. Cross-referencing with NIST spectral databases enhances data reliability .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Employ quantitative NMR (qNMR) with certified reference materials (CRMs) for absolute purity determination. HPLC coupled with evaporative light scattering detection (ELSD) quantifies impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Regular calibration against CRMs minimizes systematic errors .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or paramagnetic impurities. Use deuterated solvents with controlled pH and temperature. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate results with computational NMR prediction tools (e.g., DFT calculations). Cross-check with alternative techniques like X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the solubility of this compound in aqueous media for biological assays?

- Methodological Answer : Increase solubility via co-solvents (DMSO ≤1% v/v) or micellar encapsulation using non-ionic surfactants (e.g., Tween-80). Derivatization with hydrophilic groups (e.g., PEGylation) enhances aqueous compatibility. Measure solubility using shake-flask or UV-Vis spectrophotometry under physiological pH (7.4). Monitor stability post-solubilization via HPLC .

Q. What computational approaches predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess binding affinities in catalytic pockets. Validate predictions with kinetic studies (e.g., Arrhenius plots) and in situ spectroscopic monitoring (e.g., IR spectroscopy) .

Q. How can researchers address contradictory bioactivity results in antimicrobial assays involving this compound?

- Methodological Answer : Standardize assay conditions (e.g., microbial strain, inoculum size, incubation time). Use positive/negative controls (e.g., ampicillin for bacteria, fluconazole for fungi). Perform dose-response curves (IC₅₀ determination) and statistical validation (e.g., ANOVA). Investigate off-target effects via proteomics or transcriptomics .

Q. What methodologies evaluate the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies under UV light, varying pH, and oxidative conditions (H₂O₂). Analyze degradation products via LC-MS/MS. Use microspectroscopic imaging (e.g., Raman microscopy) to study surface interactions in simulated environmental matrices. Follow OECD guidelines for ecotoxicity testing .

Q. How do steric effects from the diisopropyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance reduces accessibility to catalytic sites. Use bulky ligands (e.g., XPhos) to enhance selectivity in palladium-catalyzed reactions. Monitor reaction progress with in situ ¹⁹F NMR. Compare turnover frequencies (TOF) with analogous compounds lacking bulky substituents .

Q. What protocols mitigate fluorine leaching during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.